Khasianine

説明

Khasianine is a bioactive compound recently identified from the plant Solanum nigrum LThis compound has garnered attention due to its potent anti-inflammatory properties and its potential therapeutic applications, particularly in the treatment of psoriasis .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Khasianine involves the extraction from the plant Solanum nigrum L. The extraction process typically includes the following steps:

Collection and Drying: The plant material is collected and dried.

Extraction: The dried plant material is subjected to solvent extraction using methanol or ethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar extraction and purification processes but on a larger scale. This would involve:

Large-scale cultivation: of Solanum nigrum L.

Bulk extraction: using industrial-grade solvents.

Advanced purification techniques: to ensure high yield and purity of this compound.

化学反応の分析

Types of Reactions

Khasianine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Re

生物活性

Khasianine is a steroidal glycoside primarily derived from the plant Solanum khasianum, belonging to the Solanaceae family. This compound has garnered attention for its diverse biological activities, particularly in cancer treatment and antibacterial properties. This article synthesizes recent research findings on the biological activity of this compound, focusing on its antiproliferative effects against cancer cell lines, modulation of sugar-sensitive proteins, and antibacterial efficacy.

Antiproliferative Activity

This compound has demonstrated significant antiproliferative effects against various cancer cell lines. A landmark study evaluated its impact on pancreatic ductal adenocarcinoma (PDAC) cell lines, specifically Suit2-007 (human) and ASML (rat). The results indicated that this compound inhibited cell proliferation with IC50 values of 50 μg/mL for Suit2-007 and 54 μg/mL for ASML cells .

The mechanism underlying the antiproliferative activity involves the modulation of sugar-sensitive lactosyl-Sepharose binding proteins (LSBPs). This compound was found to downregulate lactose-sensitive LSBPs by 126% and glucose-sensitive LSBPs by 85% in Suit2-007 cells. Notably, rhamnose-sensitive LSBPs showed significant overlap with lactose-sensitive LSBPs, emphasizing their role in the compound's anticancer effects .

Table 1: Summary of Antiproliferative Effects of this compound

| Cell Line | IC50 (μg/mL) | Downregulation of LSBPs (%) |

|---|---|---|

| Suit2-007 | 50 | Lactose: 126 |

| ASML | 54 | Glucose: 85 |

Gene Expression Modulation

This compound's effect on gene expression was analyzed using a chip array, revealing significant changes in mRNA levels associated with cancer progression. The study utilized Ingenuity Pathway Analysis (IPA) to identify activated signaling pathways, with RhoA emerging as a key player in the response to this compound treatment .

Figure 1: Gene Expression Changes Induced by this compound

Gene Expression Changes

Comparative Analysis with Other Steroidal Alkaloids

In comparative studies, this compound was evaluated alongside other steroidal alkaloids such as α-solamargine. Findings suggested that the presence of specific sugar moieties, particularly the 2′-rhamnose, significantly enhances cytotoxic effects. While this compound exhibited weaker cytotoxicity against MCF-7 cells compared to α-solamargine and β-solamargine, it still presented a noteworthy potential for further development as an anticancer agent .

Table 2: Cytotoxicity Comparison of Steroidal Alkaloids

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | Weak |

| α-Solamargine | Various | High |

| β-Solamargine | Various | High |

Antibacterial Activity

Beyond its anticancer properties, this compound also exhibits antibacterial activity. A study on Solanum khasianum leaf extracts identified several bioactive compounds through GC-MS analysis, revealing that both leaf and root extracts possess significant antibacterial properties. The root extract demonstrated higher antibacterial activity than the leaf extract, indicating a potential therapeutic application in treating bacterial infections .

Table 3: Bioactive Compounds Identified in Solanum khasianum

| Compound | Area (%) | Biological Activity |

|---|---|---|

| Heptadecane | 43.65 | Antibacterial |

| Stigmasterol | 23.18 | Antioxidant, Antibacterial |

| 2-Pyrrolidinone | - | Anticancer, Antioxidant |

科学的研究の応用

Case Study: Pancreatic Cancer

A detailed investigation into the effects of khasianine on PDAC revealed that it downregulated several sugar-sensitive LSBPs, particularly those associated with lactose and rhamnose. The study utilized techniques such as mass spectrometry and gene expression analysis to elucidate these effects, highlighting the potential of this compound as a therapeutic agent in treating pancreatic cancer by targeting specific metabolic pathways .

Table 1: Modulation of Sugar-Sensitive LSBPs by this compound

| Sugar | No. of LSBPs | Downregulated (mRNA) | Upregulated (mRNA) | Downregulated (Protein) | Upregulated (Protein) |

|---|---|---|---|---|---|

| Galactose | 699 | 126 (18.0%) | 78 (11.2%) | 142 (20.3%) | 15 (2.2%) |

| Glucose | 497 | 84 (16.9%) | 56 (11.3%) | 85 (17.1%) | 8 (1.6%) |

| Lactose | 432 | 239 (55.3%) | 63 (14.6%) | 315 (72.9%) | 17 (3.9%) |

| Rhamnose | 262 | 49 (18.7%) | 24 (9.2%) | 149 (56.9%) | 10 (3.8%) |

This table summarizes the impact of this compound on various sugar-sensitive LSBPs, indicating a pronounced downregulation effect on lactose-sensitive proteins, which are critical in cancer progression.

Psoriasis Treatment

This compound has also been identified for its anti-inflammatory properties, particularly in the context of skin disorders such as psoriasis. A study conducted on imiquimod-induced psoriasis-like mouse models demonstrated that this compound significantly reduced inflammation by inhibiting the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses . The compound effectively decreased levels of pro-inflammatory cytokines like IL-17A and IL-33 in epidermal keratinocytes.

Mechanistic Insights

The anti-inflammatory mechanism of this compound involves the suppression of NF-κB signaling pathways, leading to reduced infiltration of immune cells into psoriatic lesions and alleviating symptoms associated with psoriasis . This positions this compound as a promising candidate for topical therapies aimed at treating inflammatory skin conditions.

特性

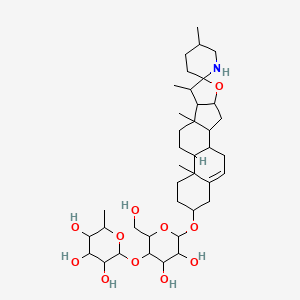

IUPAC Name |

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H63NO11/c1-18-8-13-39(40-16-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-33(46)31(44)34(27(17-41)49-36)50-35-32(45)30(43)29(42)20(3)47-35/h6,18-20,22-36,40-46H,7-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQDMAXNTWLTDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)C)C)C)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H63NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma2-Solamarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

11034-34-7 | |

| Record name | gamma2-Solamarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

243 - 248 °C | |

| Record name | gamma2-Solamarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。